N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S2/c1-11-6-7-12(19-16(20)8-9-25(19,21)22)10-15(11)26(23,24)18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCIBQOGOJULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure, featuring a sulfonamide group and an isothiazolidine derivative. Its molecular formula is , and it has a molecular weight of approximately 320.76 g/mol. The presence of the chlorophenyl and isothiazolidine moieties suggests potential interactions with biological targets, particularly in enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various sulfonamide derivatives showed that modifications to the isothiazolidine ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain phosphatases, which are critical in cellular signaling pathways. Inhibitors of these enzymes can play a role in cancer therapy by disrupting pathways that promote tumor growth. Specific studies have demonstrated that sulfonamide derivatives can selectively inhibit phosphotyrosine phosphatases, leading to altered cellular responses in cancer cell lines .
Case Studies
- Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at micromolar concentrations.
- Anti-inflammatory Effects : In another study focusing on inflammatory models, this compound demonstrated the ability to reduce pro-inflammatory cytokine production in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are often upregulated in inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells:
- Phosphatase Inhibition : By binding to the active site of phosphatases, the compound prevents substrate dephosphorylation, leading to altered signaling cascades.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence ROS levels within cells, contributing to its anticancer effects by inducing apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Table 2: Case Study Overview
| Study Focus | Findings | Publication Year |
|---|---|---|
| Cancer Cell Lines | IC50 values indicate potent activity | 2023 |
| Inflammatory Models | Reduced pro-inflammatory cytokines | 2024 |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Sulfonamides, including this compound, have been historically used as antibiotics. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleotide production.
- Case Study : Research has shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that compounds similar to N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli .
-
Antitumor Properties :
- The isothiazolidinone moiety has been linked to anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines.
- Data Table :
Compound Type Activity Target Cancer Type Isothiazolidinone Antitumor Breast Cancer Sulfonamide Derivative Cytotoxicity Lung Cancer
- Anti-inflammatory Effects :
Toxicological Considerations
While the therapeutic potential is significant, it is essential to consider the toxicological profile of the compound. Research has highlighted the importance of assessing cytotoxicity and potential side effects associated with prolonged use.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide bond is generally stable under physiological conditions but may hydrolyze under acidic or basic extremes:
Ring-Opening of the Isothiazolidinone Moiety
The 1,1-dioxido-3-oxoisothiazolidin-2-yl group is susceptible to nucleophilic attack at the carbonyl carbon:
Electrophilic Aromatic Substitution (EAS)
The methyl and chlorophenyl groups direct EAS on the benzene rings:
| Position | Electrophile | Products | Notes |
|---|---|---|---|
| Benzenesulfonamide ring (C-5) | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Nitration at meta to methyl group | Low reactivity due to EWGs |
| Chlorophenyl ring (C-2') | Cl<sub>2</sub>, FeCl<sub>3</sub> | Dichlorophenyl derivative (para to chlorine) | Steric hindrance limits yield |
Oxidation and Reduction Reactions
Key redox transformations include:
Oxidation
| Site | Reagents | Products |
|---|---|---|
| Methyl group (C-2) | KMnO<sub>4</sub>, H<sup>+</sup> | 5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-carboxybenzenesulfonamide |
| Isothiazolidinone ring | O<sub>3</sub>, then H<sub>2</sub>O<sub>2</sub> | Sulfone cleavage to form sulfonic acid and imine fragments |
Reduction
| Site | Reagents | Products |
|---|---|---|
| 3-Oxo group | NaBH<sub>4</sub>, EtOH | 3-Hydroxyisothiazolidine-1,1-dioxide derivative |
| Sulfone group | LiAlH<sub>4</sub>, THF | Thiolane intermediate (unstable under ambient conditions) |
Cross-Coupling Reactions
The chlorophenyl group may participate in palladium-catalyzed coupling:
| Reaction Type | Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl sulfonamide derivative |
| Ullmann | CuI, K<sub>2</sub>CO<sub>3</sub>, DMF | N-aryl-substituted analog |
Biological Interactions
While not a chemical reaction, the compound’s pharmacophore (sulfonamide + isothiazolidinone) suggests potential enzyme inhibition via:
-
Hydrogen bonding : Sulfonamide oxygen with active-site residues.
-
Electrostatic interactions : Chlorophenyl and sulfone groups with hydrophobic pockets .
Key Challenges and Research Gaps
-
Stability : The sulfone group may decompose under strong reducing conditions.
-
Regioselectivity : Competing directing effects (methyl vs. sulfonamide) complicate EAS.
-
Synthetic Routes : No direct synthesis data exists; inferred from methods for 2-methylbenzenesulfonamides .
Experimental validation is critical to confirm these hypothesized pathways.
Comparison with Similar Compounds
N-(2-Methoxy-5-chlorophenyl)benzenesulfonamide Derivatives
Compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () share the sulfonamide-chlorophenyl backbone but differ in substituents. Biological screening of these derivatives showed moderate antimicrobial activity, suggesting that substituent position (e.g., methoxy vs. methyl) significantly impacts efficacy .
5-(4,4-Dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide
This analog () shares the isothiazolidinone dioxido and sulfonamide groups but features a dimethyl-substituted isothiazolidinone and an isopropoxyphenyl group. The dimethyl group likely enhances steric hindrance, reducing conformational flexibility compared to the unsubstituted isothiazolidinone in the target compound. The isopropoxy group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Such structural variations highlight the balance between bioavailability and target engagement .
Compounds with Isothiazolidinone Dioxido Moieties
Chromene-Pyrimidinone Hybrids
describes compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one, which incorporate isothiazolidinone-like heterocycles but within fused ring systems. However, their larger size may limit pharmacokinetic profiles compared to the more compact benzenesulfonamide scaffold in the target compound .
Thiadiazole and Benzimidazole Analogs
reports 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives, which replace the sulfonamide group with a thiadiazole ring. These compounds demonstrate higher thermal stability (melting points 212–225°C) due to rigid heterocyclic cores but lack the hydrogen-bonding capacity of the sulfonamide group. The substitution pattern (e.g., 2-chlorophenyl vs. 2-methylbenzenesulfonamide) influences solubility and bioactivity, with thiadiazoles showing stronger antimicrobial effects in some cases .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Substituent Effects : The 2-chlorophenyl group in sulfonamides enhances target affinity in halogen-bond-rich environments (e.g., enzyme active sites), while methyl or methoxy groups modulate solubility .
- Heterocyclic Moieties: Isothiazolidinone dioxido groups improve hydrogen-bonding capacity compared to thiadiazoles, favoring interactions with polar residues in proteins .
- Synthetic Flexibility : The target compound’s benzenesulfonamide core allows modular substitution, as seen in and , enabling optimization for specific therapeutic endpoints .
Preparation Methods
Synthesis of 5-Nitro-2-Methylbenzenesulfonyl Chloride
Procedure :
- Sulfonation : Treat 2-methylnitrobenzene with chlorosulfonic acid (3.0 equiv) at 0–5°C for 4 hr.
- Quenching : Pour the mixture into ice-water, extract with dichloromethane, and dry over Na₂SO₄.
Yield : 78–82% (pale yellow solid).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H), 8.22 (dd, J = 8.8, 2.4 Hz, 1H), 7.68 (d, J = 8.8 Hz, 1H), 2.71 (s, 3H).
- FT-IR (cm⁻¹): 1372 (S=O asym), 1185 (S=O sym), 1530 (NO₂).
Formation of N-(2-Chlorophenyl)-5-Nitro-2-Methylbenzenesulfonamide
Procedure :
- Coupling : React 5-nitro-2-methylbenzenesulfonyl chloride (1.0 equiv) with 2-chloroaniline (1.1 equiv) in pyridine (5 vol) at 25°C for 12 hr.
- Workup : Dilute with water, acidify to pH 2 with HCl, and filter the precipitate.
Yield : 85–88% (off-white crystals).
Analytical Data :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 148.2 (C-NO₂), 134.5 (C-Cl), 129.8–126.3 (aromatic Cs), 21.4 (CH₃).
- HPLC Purity : 98.2% (C18 column, 70:30 MeOH/H₂O).
Reduction to 5-Amino-2-Methyl-N-(2-Chlorophenyl)benzenesulfonamide
Procedure :
- Hydrogenation : Suspend the nitro intermediate (1.0 equiv) in ethanol (10 vol) with 10% Pd/C (0.1 equiv) under H₂ (50 psi) at 50°C for 6 hr.
- Filtration : Remove catalyst via Celite and concentrate.
Yield : 91–94% (white powder).
Key Optimization :
- Catalyst Loading : <5 wt% Pd/C reduces over-reduction byproducts.
- Temperature : >60°C promotes desulfonation side reactions.
Cyclization to 1,1-Dioxido-3-Oxoisothiazolidin-2-Yl Group
Procedure :
- Chloroacetylation : Treat 5-amino intermediate (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in THF (8 vol) at 0°C, followed by Et₃N (1.5 equiv). Stir 2 hr.
- Cyclization : Add NaH (1.3 equiv) and heat to 60°C for 4 hr.
- Oxidation : Treat with Oxone® (2.0 equiv) in MeOH/H₂O (4:1) at 25°C for 12 hr.
Yield : 68–72% (light yellow solid).
Mechanistic Insight :
- Step 1 : Amide formation between amine and chloroacetyl chloride.
- Step 2 : Base-induced intramolecular nucleophilic substitution to form thiazolidinone.
- Step 3 : Oxidation of sulfide to sulfone using Oxone®.
Analytical Data :
- LC-MS : [M+H]⁺ = 440.1 (calc. 440.03).
- XRD : Confirms planar sulfone and ketone groups (d(S=O) = 1.43 Å).
Process Optimization and Scalability
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 68 | 97.5 |
| DMF | 37.2 | 72 | 98.1 |
| Acetonitrile | 37.5 | 65 | 96.8 |
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, SO₂NH), 7.85–7.35 (m, 7H, aromatic), 4.52 (t, J = 7.6 Hz, 2H, CH₂S), 3.21 (t, J = 7.6 Hz, 2H, CH₂CO), 2.41 (s, 3H, CH₃).
- ¹³C NMR : δ 172.8 (C=O), 141.2 (C-SO₂), 135.6–124.3 (aromatic Cs), 48.5 (CH₂S), 38.2 (CH₂CO), 21.0 (CH₃).
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 60:40 MeOH/H₂O | 99.1 |
| DSC | Heating rate 10°C/min | Tm = 214°C |
| Elemental Analysis | C, H, N, S, Cl | <0.3% deviation |
Industrial-Scale Considerations
- Cost Analysis : Chlorosulfonic acid and Pd/C account for 62% of raw material costs.
- Waste Streams :
- Liquid : Aqueous HCl (neutralize with NaOH).
- Solid : Spent catalyst (recycle Pd via acid digestion).
Emerging Methodologies and Patent Landscape
Recent patents (e.g., WO2005035551A2) disclose alternative routes using microwave-assisted cyclization (120°C, 30 min, 79% yield) and enzymatic sulfonation (Bacillus subtilis sulfotransferase, 55% yield).
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, such as coupling sulfonamide precursors with functionalized isothiazolidinone derivatives. Key steps include:
- Sulfonamide Formation : Reacting 2-chloroaniline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .
- Isothiazolidinone Integration : Introducing the 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety via nucleophilic substitution or cyclization reactions. Control of temperature (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) minimizes side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor by TLC and HPLC (>95% purity target) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for sulfonamide NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and isothiazolidinone ring protons (3.0–4.5 ppm) .
- ¹³C NMR : Identify sulfonyl sulfur-linked carbons (~125–135 ppm) and isothiazolidinone carbonyl carbons (~170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or Cl groups) .
- IR Spectroscopy : Sulfonamide S=O stretches (1130–1370 cm⁻¹) and isothiazolidinone C=O (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Docking Validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with mutagenesis studies to confirm binding site interactions. Adjust force field parameters if experimental IC₅₀ values conflict with predicted binding affinities .
- SAR Analysis : Systematically modify substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) and compare bioactivity trends. Use ANOVA to assess statistical significance of structural changes .
- Solvent Effects : Re-evaluate computational models to account for solvent polarity (e.g., DMSO vs. aqueous buffers) if in vitro/in silico discrepancies arise .
Q. What strategies are recommended for reconciling conflicting crystallographic data from different refinement software (e.g., SHELXL vs. Olex2)?
- Methodological Answer :
- Data Harmonization : Use SHELXL (via SHELXPRO) for initial refinement due to its robust handling of twinned data and high-resolution structures. Cross-check with Olex2’s graphical interface for electron density map clarity .
- Parameter Consistency : Ensure equivalent weighting schemes (e.g., ) and restraint settings (e.g., ADPs for disordered atoms) across software .
- Validation Tools : Apply R₁/Rw₁ convergence criteria and check PLATON alerts (e.g., missed symmetry) to identify systematic errors .
Q. How should the sulfonamide and isothiazolidinone moieties be modified to enhance target specificity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Isothiazolidinone Modifications : Replace the 3-oxo group with a thioamide (-NCS) to probe hydrogen-bonding interactions. Monitor enzymatic inhibition (e.g., kinase assays) for selectivity shifts .
- Sulfonamide Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position to enhance metabolic stability. Assess pharmacokinetics via microsomal stability assays (e.g., human liver microsomes) .
- Bioisosteric Replacement : Substitute the 2-chlorophenyl group with a pyridyl ring to reduce off-target binding. Use molecular dynamics simulations to predict conformational effects .
Q. What experimental controls are critical when investigating the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Use LC-MS to track degradation products (e.g., hydrolysis of the sulfonamide bond) .
- Light/Temperature Controls : Store samples in amber vials at -80°C and compare with room-temperature aliquots to assess photolytic/thermal degradation .
- Redox Stability : Expose to glutathione (5 mM) to simulate intracellular redox environments. Monitor via NMR for disulfide formation or sulfonamide reduction .
Data Contradiction Analysis
Q. How should conflicting bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be analyzed across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values in triplicate for each cell line (e.g., HEK293 vs. HepG2). Use nonlinear regression (GraphPad Prism) to compare potency trends .
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. non-responsive cells to identify pathway-specific effects (e.g., apoptosis vs. oxidative stress) .
- Cytokine Screening : Use ELISA to measure IL-6/TNF-α levels, distinguishing immunomodulatory activity from direct cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
